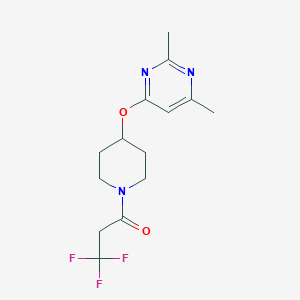

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one

Description

This compound is a piperidine-based derivative featuring a 2,6-dimethylpyrimidin-4-yloxy substituent at the 4-position of the piperidine ring. The trifluoropropan-1-one group at the 1-position introduces strong electron-withdrawing properties, which may enhance metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name |

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-3,3,3-trifluoropropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O2/c1-9-7-12(19-10(2)18-9)22-11-3-5-20(6-4-11)13(21)8-14(15,16)17/h7,11H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWOEOVVVLVGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a nucleophilic substitution reaction involving a suitable halide and a piperidine derivative.

Attachment of the Dimethylpyrimidinyl Group: This step involves the reaction of the piperidine intermediate with 2,6-dimethylpyrimidine, often facilitated by a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Introduction of the Trifluoropropanone Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine moiety, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycles

- The target compound uses a piperidine scaffold, while others employ pyrido-pyrimidinones (), piperazine (), or quinoxaline (). Piperidine derivatives are often favored for their conformational flexibility and bioavailability .

- The pyrido[3,4-d]pyrimidinone in introduces a fused bicyclic system, which may enhance π-π stacking interactions compared to the simpler pyrimidinyloxy group in the target compound.

Substituent Effects

- The trifluoropropanone group in the target compound is unique, providing strong electron-withdrawing effects that could improve metabolic stability relative to the ethyl-pyrazole or benzisoxazole groups in .

- The 6-fluoro-benzisoxazole in and 6-(trifluoromethyl)pyrimidine in highlight fluorine’s role in enhancing lipophilicity and target binding, a feature shared with the target compound’s trifluoropropanone .

Physicochemical Properties

- Compounds with morpholine () or piperazine () moieties may exhibit improved solubility due to their basic nitrogen atoms, whereas the trifluoropropanone group in the target compound could reduce solubility .

Biological Activity

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 343.387 g/mol. The structure features a piperidine ring , a pyrimidine moiety , and a trifluoropropanone group , which are critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₂₅N₃O₂F₃ |

| Molecular Weight | 343.387 g/mol |

| Purity | Typically ≥95% |

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Pyrimidine Intermediate : The reaction of 2,6-dimethylpyrimidine with a halogenating agent introduces the oxy group.

- Piperidine Ring Formation : A cyclization reaction is performed to form the piperidine structure.

- Coupling Reaction : The piperidine intermediate is coupled with the pyrimidine derivative.

- Introduction of the Trifluoropropanone Group : This final step completes the synthesis.

Research indicates that this compound may interact with specific enzymes and receptors in biological systems. It has been shown to modulate various biochemical pathways, which can lead to therapeutic effects in different contexts:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in disease pathways.

- Receptor Modulation : The compound may bind to certain receptors, altering their activity and influencing physiological responses.

Therapeutic Applications

The compound's structural characteristics suggest potential applications in several therapeutic areas:

- Antioxidant Activity : Studies have indicated that it can reduce oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase.

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting potential for this compound in treating infections .

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways could make it useful in managing inflammatory diseases.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

Study 1: Antioxidant Effects

A study assessed the antioxidant capacity of similar pyrimidine derivatives and found that they significantly increased the levels of antioxidant enzymes in vitro. This suggests potential protective effects against oxidative damage.

Study 2: Antibacterial Activity

In another investigation, derivatives with similar structural features were tested against various bacterial strains. Results indicated promising antibacterial activity comparable to standard antibiotics, highlighting their potential as new therapeutic agents.

Study 3: Enzyme Inhibition

Research focused on enzyme inhibition mechanisms revealed that compounds with trifluoromethyl groups exhibited enhanced binding affinity to target enzymes involved in metabolic pathways related to cancer progression.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one?

- Methodology : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling. Key steps include:

- Step 1 : Functionalization of the piperidine ring via nucleophilic substitution using 2,6-dimethylpyrimidin-4-ol under basic conditions (e.g., NaH in DCM) to form the 4-oxy-piperidine intermediate .

- Step 2 : Trifluoropropanone introduction via coupling reactions, potentially using trifluoroacetic anhydride or fluorinated alkylating agents under controlled temperatures (0–25°C) .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the final product .

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- NMR : H and C NMR to confirm the piperidin-1-yl and trifluoropropanone moieties. F NMR is critical for verifying the trifluoromethyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-F stretch) confirm functional groups .

Q. What stability considerations are critical for storing this compound?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in amber vials to prevent light-induced degradation .

- Hydrolytic Stability : Assess pH-dependent stability in aqueous buffers (pH 3–9) via HPLC monitoring over 24–72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilic substitution efficiency .

- Catalyst Exploration : Use Pd-mediated cross-coupling or phase-transfer catalysts to accelerate trifluoromethyl group incorporation .

- DoE (Design of Experiments) : Apply factorial design to optimize temperature, stoichiometry, and reaction time. For example, higher temperatures (50–60°C) may improve coupling but risk side reactions .

Q. How to resolve contradictions in reported biological activity data?

- Methodology :

- Purity Verification : Re-analyze compound purity via HPLC and LC-MS to rule out impurities affecting bioassay results .

- Assay Standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins, corroborating experimental IC values .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate logP, solubility, and CYP450 interactions. The trifluoromethyl group may enhance metabolic stability but reduce aqueous solubility .

- MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess membrane permeability and blood-brain barrier penetration .

Q. How to design in vivo studies to evaluate its therapeutic potential?

- Methodology :

- Dose Optimization : Conduct dose-ranging studies in rodent models (e.g., 10–100 mg/kg) to establish efficacy-toxicity profiles .

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma and urine .

- PK/PD Modeling : Integrate pharmacokinetic data (C, t) with pharmacodynamic endpoints (e.g., tumor growth inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.